4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Description
“4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C18H21ClN2O . It has an average mass of 316.825 Da and a monoisotopic mass of 316.134247 Da .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is defined by its molecular formula C18H21ClN2O . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.Scientific Research Applications
Chemical Education
Due to its structural complexity, this compound can be used as a teaching tool in organic chemistry courses. It provides an example of how different functional groups influence the chemical behavior and properties of a molecule.
Each application area leverages the unique chemical structure of 4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide to explore new frontiers in scientific research and development. While the search did not yield specific current applications, the potential uses outlined above are based on the compound’s structural characteristics and similarities to other compounds with known applications .
properties
IUPAC Name |
4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQTKAHPFJSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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